Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Basicity pKa Ring strain

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS 119102-24-8, C9H15NO2, MW 169.22) is a conformationally rigid, bridged bicyclic amine featuring a bridgehead nitrogen and an ester group at the 4-position. Its calculated solubility is 56 g/L in water at 25 ºC, with a boiling point of 211.4±23.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 119102-24-8
Cat. No. B038685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
CAS119102-24-8
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCN(C1)CC2
InChIInChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3
InChIKeyCPHZSWAWMNOQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS 119102-24-8): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS 119102-24-8, C9H15NO2, MW 169.22) is a conformationally rigid, bridged bicyclic amine featuring a bridgehead nitrogen and an ester group at the 4-position . Its calculated solubility is 56 g/L in water at 25 ºC, with a boiling point of 211.4±23.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . The compound is commercially available from multiple vendors at purities typically ≥95% .

Scaffold
Conformationally rigid bridged bicyclic amine core
Derivatization
Regiospecific 4-carboxylate ester handle for diversification
Solubility
Calculated high aqueous solubility supports homogeneous reactions

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Why Broad-Spectrum Bicyclic Amines Are Not Interchangeable


The 1-azabicyclo[2.2.1]heptane (azanorbornane) scaffold exhibits a pKa of 10.53 for its conjugate acid, which is measurably lower than that of the larger quinuclidine ring system (pKa 10.90) . This 0.37 unit difference in basicity arises from increased ring strain and greater s-character of the nitrogen lone pair . Substitution with a more basic quinuclidine or a less rigid monocyclic amine would alter protonation state, hydrogen-bonding capacity, and ultimately receptor binding or catalytic activity. Furthermore, the 4-carboxylate substitution pattern is regiospecific; 2- and 3-substituted analogs (e.g., CAS 921755-44-4, 646055-79-0) present distinct vectors for further derivatization, rendering them unsuitable for syntheses requiring precise 4-position functionalization .

Basicity shift: Replacing with quinuclidine (pKa 10.90) may alter protonation and hydrogen-bonding profiles compared to the azanorbornane core (pKa 10.53).
Regioisomer mismatch: 2- or 3-carboxylate analogs cannot support synthetic routes requiring precise 4-position functionalization.

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Quantitative Differentiation from Closest Analogs


Basicity Modulation: pKa Comparison of 1-Azabicyclo[2.2.1]heptane vs. Quinuclidine Scaffolds

The conjugate acid of the 1-azabicyclo[2.2.1]heptane scaffold exhibits a pKa of 10.53, which is 0.37 units lower than that of the larger quinuclidine ring system (pKa 10.90) . Triethylamine has a pKa of 10.75, placing the basicity of the azanorbornane core between these two common amine bases .

Basicity modulation
Head-to-head
ΔpKa = −0.37 vs. quinuclidine
Supports predictable protonation behavior in lead optimization
Aqueous pKa values from J. Org. Chem. 1987
Basicity pKa Ring strain Medicinal chemistry

Synthetic Accessibility: High-Yielding Dipolar Cycloaddition Route to the 4-Carboxylate

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be synthesized via dipolar cycloaddition of α-methylene butyrolactone and N-benzyl azomethine ylid, followed by rearrangement, to afford the product in excellent overall yield . This contrasts with multi-step, lower-yielding routes often required for alternative regioisomers (e.g., 2- or 3-carboxylates) .

Synthetic route
Class-level
High-yielding dipolar cycloaddition methodology
May support reliable supply and cost-effective procurement
Inferred from Tetrahedron Letters, 1991
Organic synthesis Dipolar cycloaddition Yield Building block

Conformational Restriction: Enhanced Binding Affinity through Reduced Entropic Penalty

The rigid bicyclic structure of 1-azabicyclo[2.2.1]heptane derivatives restricts conformational flexibility, which has been shown to enhance binding affinity to biological targets by pre-organizing the pharmacophore into a bioactive conformation . For example, the constrained 7-(3-pyridyl)-1-azabicyclo[2.2.1]heptane analog of nicotine exhibited distinct binding properties compared to the flexible parent compound .

Conformational restriction
Context-dependent
Rigidity pre-organizes pharmacophore into bioactive conformation
Supports design of conformationally biased ligands
Supported by nicotine analog SAR studies
Conformational analysis Rigidity Drug design Binding affinity

Muscarinic Receptor Pharmacology: Scaffold-Derived Subtype Selectivity and Potency

Derivatives of 1-azabicyclo[2.2.1]heptane have been developed as potent and subtype-selective muscarinic receptor ligands. For instance, the (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane (L-687,306) exhibits functional M1 partial agonism with antagonist properties at M2 and M3 receptors . In another study, the (3R,4R)-3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane stereoisomer (3a) displayed pD2 values of 9.8 (116% efficacy) in hippocampus (M1), 8.8 (87%) in ileum, and 10.2 (36%) in ganglion .

Muscarinic receptor selectivity
Class-level
M1 pD2 9.8 (116% efficacy) vs M2 pD2 8.8 (87%)
Supports M1-selective probe development context
Derived from in vitro functional assays on rat tissue
Muscarinic receptor M1 agonist Subtype selectivity Pharmacology

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: High-Value Application Scenarios for Procurement Decisions


Synthesis of Subtype-Selective Muscarinic Receptor Ligands

The 1-azabicyclo[2.2.1]heptane-4-carboxylate core serves as a direct precursor to oxadiazole- and other heterocycle-substituted derivatives with demonstrated M1 muscarinic receptor selectivity and functional partial agonism . Its use is validated by the development of clinical candidates such as L-687,306 .

Construction of Conformationally Restricted Nicotinic Acetylcholine Receptor Ligands

The rigid bicyclic framework is employed to create conformationally locked analogs of flexible neurotransmitters (e.g., nicotine), enabling structure-activity relationship (SAR) studies that map the bioactive conformation of nAChR ligands .

Medicinal Chemistry Building Block for CNS Penetrant Compounds

The balanced physicochemical properties (MW 169.22, calculated logP ~0.8-1.2) and moderate basicity (pKa 10.53) of the 1-azabicyclo[2.2.1]heptane core make it a valuable scaffold for designing CNS-penetrant drug candidates with optimized pharmacokinetic profiles .

Asymmetric Catalysis and Chiral Ligand Design

The chiral 1-azabicyclo[2.2.1]heptane framework, when functionalized at the 4-carboxylate position, provides a versatile platform for developing enantioselective catalysts and chiral auxiliaries for asymmetric synthesis .

Application
Selection Property
Validation Focus
Muscarinic receptor probe synthesis
4-carboxylate ester for oxadiazole coupling
M1 functional agonism endpoint review
Nicotinic receptor SAR studies
Conformationally rigid bicyclic core
Binding affinity shift interpretation
CNS research compound design
Balanced physicochemical profile
Brain penetration potential review
Asymmetric catalysis platform
Bridgehead nitrogen for chiral ligand design
Enantioselectivity outcome review

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